molecular formula C23H24N2O6S B298339 Methyl [4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate

Methyl [4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate

Cat. No. B298339
M. Wt: 456.5 g/mol
InChI Key: QWZQLTJNELHWFG-KHSCPFDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate is a chemical compound that has gained significant attention in scientific research. It is a thiazolidine derivative that exhibits potential therapeutic properties.

Mechanism of Action

The mechanism of action of Methyl [4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate involves the inhibition of various enzymes and signaling pathways. It inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), which is involved in the regulation of immune responses and inflammation. Additionally, it inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
Methyl [4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate exhibits various biochemical and physiological effects. It reduces the production of inflammatory mediators, such as prostaglandins and cytokines. It also reduces oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species (ROS). Additionally, it inhibits the proliferation and migration of cancer cells and induces apoptosis.

Advantages and Limitations for Lab Experiments

Methyl [4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent therapeutic properties, making it a promising candidate for drug development. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of Methyl [4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate. One direction is the further investigation of its potential use in the treatment of cancer and inflammatory diseases. Another direction is the study of its mechanism of action in more detail, including its effects on other signaling pathways and enzymes. Additionally, the development of more potent and selective analogs of Methyl [4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate is also a promising research direction.

Synthesis Methods

The synthesis of Methyl [4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate involves the reaction between 4-methoxyphenylhydrazine and ethyl 2-bromoacetate, followed by the reaction with 2-methoxy-4-(chloromethyl)phenol. The final product is obtained by reacting the intermediate product with 2-(methylthio)ethylamine in the presence of palladium catalyst.

Scientific Research Applications

Methyl [4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate has been extensively studied for its potential therapeutic properties. It exhibits anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. It has been found to be effective against various types of cancer, including breast, lung, and colon cancer. It has also been studied for its potential use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and Alzheimer's disease.

properties

Product Name

Methyl [4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate

Molecular Formula

C23H24N2O6S

Molecular Weight

456.5 g/mol

IUPAC Name

methyl 2-[4-[(Z)-[3-ethyl-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetate

InChI

InChI=1S/C23H24N2O6S/c1-5-25-22(27)20(32-23(25)24-16-7-9-17(28-2)10-8-16)13-15-6-11-18(19(12-15)29-3)31-14-21(26)30-4/h6-13H,5,14H2,1-4H3/b20-13-,24-23?

InChI Key

QWZQLTJNELHWFG-KHSCPFDSSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC(=O)OC)OC)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)OC)OC)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)OC)OC)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

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